10-Fluoroanthracene-9-carbonitrile
Description
10-Fluoroanthracene-9-carbonitrile is an anthracene derivative featuring a fluorine atom at the 10-position and a cyano group at the 9-position. Its molecular formula is C₁₅H₈FN, with a molecular weight of 221.23 g/mol (calculated based on isotopic masses). The fluorine and cyano substituents confer distinct electronic and steric properties, influencing its photophysical behavior, solubility, and reactivity. The compound’s structure is characterized by a planar anthracene backbone with substituents positioned to modulate π-electron delocalization and intermolecular interactions .
Properties
CAS No. |
35516-40-6 |
|---|---|
Molecular Formula |
C15H8FN |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
10-fluoroanthracene-9-carbonitrile |
InChI |
InChI=1S/C15H8FN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H |
InChI Key |
HGEQVUZFWUSIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)C#N |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of 10-fluoroanthracene with cyanogen bromide under specific conditions to yield 10-Fluoroanthracene-9-carbonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
10-Fluoroanthracene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 10-fluoroanthracene-9-amine.
Scientific Research Applications
10-Fluoroanthracene-9-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescence properties make it useful in studying biological systems and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 10-Fluoroanthracene-9-carbonitrile involves its interaction with molecular targets through its cyano and fluoro groups. The compound can undergo [4+4] cycloaddition reactions under UV or visible light, leading to the formation of cycloadducts. This property is exploited in the development of light-triggered actuators and artificial muscles .
Comparison with Similar Compounds
The following analysis compares 10-fluoroanthracene-9-carbonitrile with structurally analogous anthracene derivatives, focusing on substituent effects, electronic properties, and applications.
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electron-Withdrawing Effects: The cyano group in this compound withdraws electrons more strongly than halogens (F, Cl), polarizing the anthracene core and altering absorption/emission spectra .
- Steric Impact : Fluorine’s small atomic radius minimizes steric disruption compared to chlorine or phenyl groups, preserving molecular planarity and facilitating π-π interactions .
- Symmetry vs. Asymmetry: DCA’s dual cyano groups promote symmetrical charge distribution, whereas the asymmetric substitution in this compound creates a dipole moment, influencing solubility and aggregation behavior .
Q & A
Basic: What are the recommended methods for synthesizing 10-Fluoroanthracene-9-carbonitrile with high purity?
Methodological Answer:
The synthesis typically involves halogenation and cyanation steps. A fluorinated anthracene precursor (e.g., 9-bromoanthracene derivatives) can undergo nucleophilic substitution with a cyanide source (e.g., CuCN or KCN). For regioselective fluorination, electrophilic fluorinating agents like Selectfluor® may be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using DMF or acetonitrile) is critical to achieve >98% purity .
Key Data:
- Example fluorescence properties (λex 361 nm; λem 451 nm) from related anthracene-carbonitriles suggest similar characterization protocols .
- Molecular weight and InChIKey data for structural analogs (e.g., 228.248 g/mol for 9,10-Anthracenedicarbonitrile) can guide mass spectrometry validation .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR shifts with anthracene derivatives (e.g., 9-Anthracenecarboxylic acid at δ 219 ppm for carbonyl groups) to confirm substitution patterns .
- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+) with calculated molecular weights (e.g., CHFN for this compound) .
- HPLC : Assess purity using a C18 column and UV detection (λ = 254 nm), referencing retention times from structurally similar compounds like 9,10-Bis(3,5-dihydroxyphenyl)anthracene .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent decomposition .
Key Hazard Data : - Anthracene derivatives may cause skin irritation; avoid direct contact .
- Fluorinated compounds require careful disposal to prevent environmental contamination .
Advanced: How can researchers address discrepancies in fluorescence quantum yield measurements across studies?
Methodological Answer:
Discrepancies often arise from solvent polarity, excitation wavelength, or instrumental calibration. To standardize measurements:
- Use a reference fluorophore (e.g., quinine sulfate) for instrument calibration .
- Control solvent effects: Compare data in polar (methanol) vs. non-polar (chloroform) solvents, noting shifts in λex/λem (e.g., λem 460 nm in methanol vs. 451 nm in ethanol) .
- Validate results using time-resolved fluorescence spectroscopy to differentiate between static and dynamic quenching mechanisms .
Advanced: What strategies optimize the reaction yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, optimizing ligand ratios to reduce byproducts .
- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions, as seen in anthraquinone derivative syntheses .
- Stoichiometry Adjustments : Use a 10% excess of fluorinating agents to drive reactions to completion, with real-time monitoring via TLC .
Example Data : - Anthracene derivatives with similar substituents show yields >75% under optimized conditions .
Advanced: How to analyze and mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use GC-MS or HPLC-MS to detect impurities (e.g., dehalogenated or dimerized products). Compare fragmentation patterns with databases like NIST .
- Reaction Optimization : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents or water, reducing hydrolysis side reactions .
- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict reactivity and guide solvent/catalyst selection .
Advanced: How does the electron-withdrawing cyano group influence the electronic properties of this compound?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps. The cyano group reduces electron density at C9, stabilizing the LUMO and enhancing fluorescence .
- Experimental Validation : Compare UV-Vis spectra with non-cyano analogs; expect a red shift due to extended conjugation .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization. Anthracene derivatives often form needle-like crystals suitable for X-ray diffraction .
- Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes defects.
Case Study : - 9-Bromoanthracene crystallizes in a monoclinic system (P2/c), providing a template for fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
